Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor developed to address the cutaneous toxicity associated with other Akt inhibitors in clinical trials. It exhibits a 24-fold selectivity between Akt1 and Akt2 isozymes. Hu7691 shows low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. The pharmacokinetic profile and in vivo efficacy of Hu7691 led to approval of its Investigational New Drug application by the National Medical Products Administration. An ultra-performance liquid chromatography-tandem mass spectrometry method was developed and validated to quantify Hu7691 in dog plasma for pharmacokinetic studies.
Compound Description: APD791 is a novel, high-affinity, and orally available 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It exhibits high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (5-HT2C and 5-HT2B). APD791 effectively inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation. It also demonstrates potent activity in inhibiting 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings. APD791 is metabolized into two active metabolites, APD791-M1 and APD791-M2, in human liver microsomes and dogs.
Compound Description: BMS-820132 is a partial glucokinase activator developed as a potential treatment for type 2 diabetes. It was identified through structure-activity relationship studies aimed at mitigating the risk of hypoglycemia associated with full glucokinase activators. BMS-820132 exhibits promising in vivo efficacy and favorable preclinical ADME and safety profiles, leading to its advancement into human clinical trials.
Compound Description: CDPPB is a centrally active positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). CDPPB potentiates glutamate-induced calcium release in cultured rat astrocytes. Analogs of CDPPB, such as VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), have been developed with increased potency and efficacy at the mGluR5 allosteric binding site. Further exploration of CDPPB analogs also revealed compounds that serve as positive allosteric modulators of the mGluR1 subtype, although CDPPB itself shows selectivity for mGluR5. Studies have investigated the effects of CDPPB on dendritic spine plasticity in the medial prefrontal cortex (mPFC) of rats, finding no significant changes in spine density or morphology after repeated administration. In fragile X syndrome, a condition characterized by enhanced mGluR signaling, CDPPB has been investigated as a potential therapeutic agent.
Compound Description: VU-71 is a positive allosteric modulator selective for the mGluR1 subtype. It was discovered during structure-activity relationship studies of CDPPB analogs, which were initially focused on mGluR5 potentiation.
Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1. Studies suggest that Ro 67-7476, along with other mGluR1 potentiators, acts at a site distinct from that of allosteric antagonists of mGluR1.
Ethyl diphenylacetylcarbamate (Ro 01-6128)
Compound Description: Ro 01-6128 is another positive allosteric modulator of mGluR1. Research suggests that it interacts with a distinct site on the mGluR1 receptor compared to allosteric antagonists.
Compound Description: Ro 67-4853 is a positive allosteric modulator of mGluR1. It is suggested to bind to a site on the mGluR1 receptor different from that of allosteric antagonists.
Compound Description: Compound 19 is a potent glucokinase activator with an EC50 of 27 nM. It demonstrates significant glucose-lowering activity in vivo and was selected as a candidate for preclinical development for the treatment of type 2 diabetes.
Compound Description: MK-0941 is a glucokinase activator that significantly enhances glucose sensing in pancreatic β cells and glucose metabolism in hepatocytes. Preclinical studies have demonstrated its strong glucose-lowering activity in various rodent models of type 2 diabetes and in healthy dogs.
Compound Description: This series of compounds are celecoxib derivatives synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents.
Compound Description: Chlorantraniliprole is an insecticide for which pyrolysis studies have been conducted in tobacco. This research examined the distribution and degradation of radiolabeled chlorantraniliprole in both mainstream and sidestream cigarette smoke.
Compound Description: PS200981 is a selective p38 MAP kinase inhibitor identified through high-throughput screening. It exhibits potent inhibition of both p38α and p38β isoforms and demonstrates activity in vivo.
Compound Description: PS166276 is a potent and selective p38 MAP kinase inhibitor that demonstrates both in vitro and in vivo activity. It exhibits lower cytotoxicity compared to other p38 inhibitors.
Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase, investigated for its potential in treating melanoma brain metastases. Its brain distribution is limited, which might impact its efficacy in treating brain metastases.
Compound Description: LY3009120 is another panRAF inhibitor investigated for its potential use in treating melanoma brain metastases. While its brain distribution is also limited, LY3009120 exhibits superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors.
Compound Description: MLN2480 is a panRAF inhibitor with a higher brain distribution compared to other panRAF inhibitors investigated in the study.
Overview
2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a complex organic compound with the chemical formula C16H15F3N4 and a molecular weight of 354.31 g/mol. This compound is characterized by the presence of trifluoromethyl groups and pyrazole derivatives, which are significant in medicinal chemistry due to their biological activities. The compound is classified under the category of trifluoromethylated pyrazole derivatives, which are often explored for their potential applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can be achieved through several methods:
Starting Materials: The synthesis typically begins with commercially available 2,3,4-trifluorobenzoyl chloride and 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole.
Reaction Conditions: The reaction is performed under basic conditions using a suitable base such as triethylamine to facilitate the formation of the amide bond.
Purification: After the reaction completion, purification can be done using recrystallization or chromatography techniques to isolate the desired product.
Characterization: The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Molecular Structure Analysis
The molecular structure of 2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide features:
A trifluoromethyl group attached to a benzamide backbone.
A pyrazole ring that contains nitrogen atoms contributing to the compound's reactivity.
Structural Data
Property
Value
Molecular Formula
C16H15F3N4
Molecular Weight
354.31 g/mol
CAS Number
2034569-95-2
The compound’s three-dimensional structure can be visualized using computational chemistry software for detailed analysis of its spatial orientation and potential interactions.
Chemical Reactions Analysis
2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions:
Nucleophilic Substitution: The trifluoromethyl group can act as a leaving group in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield corresponding carboxylic acids and amines.
Reduction Reactions: The compound can also participate in reduction reactions where the carbonyl group may be reduced to an amine.
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing related compounds.
Mechanism of Action
The mechanism of action for 2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide primarily involves its interaction with biological targets through:
Receptor Binding: The pyrazole moiety often interacts with specific receptors or enzymes, influencing biochemical pathways.
Inhibition Mechanisms: The compound may act as an inhibitor for certain enzymes or receptors involved in disease processes, particularly in cancer or inflammatory pathways.
Data from biological evaluations suggest that compounds with similar structures exhibit significant activity against various targets, indicating potential therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
Property
Value
Appearance
Solid
Melting Point
Not available
Solubility
Soluble in organic solvents
Chemical Properties
Property
Value
Density
Not available
Boiling Point
Not available
Flash Point
Not applicable
The physical properties indicate that this compound is likely stable under standard laboratory conditions but requires careful handling due to its reactivity associated with fluorinated compounds.
Applications
The applications of 2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide are primarily found in:
Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs targeting specific diseases.
Agricultural Chemicals: Compounds with trifluoromethyl groups are often explored for their efficacy as pesticides or herbicides due to their enhanced biological activity.
Research Tools: This compound can serve as a tool in biochemical research to study enzyme mechanisms or receptor interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.